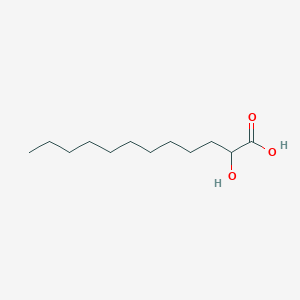

2-Hydroxydodecanoic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

2-Hydroxylaurinsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Vorläufer bei der Synthese anderer hydroxylierter Fettsäuren und Ester verwendet.

Industrie: Sie wird zur Herstellung von biologisch abbaubaren Tensiden und anderen biobasierten Verbindungen verwendet.

5. Wirkmechanismus

2-Hydroxylaurinsäure übt ihre Wirkungen aus, indem sie mit spezifischen molekularen Zielstrukturen wie dem freien Fettsäure-Rezeptor 1 (FFAR1) und GPR84-Rezeptoren interagiert. Sie wirkt als partieller Agonist, moduliert die Aktivität dieser Rezeptoren und beeinflusst Stoffwechselwege. Darüber hinaus hemmt sie Enzyme wie bovine hepatische Ligase und Maus-Nieren-Mitochondrien-Mediumketten-Acyl-CoA-Synthetase .

Ähnliche Verbindungen:

Laurinsäure: Eine gesättigte Fettsäure ohne die Hydroxylgruppe.

2-Hydroxyhexadecansäure: Eine hydroxylierte Fettsäure mit einer längeren Kohlenstoffkette.

2-Hydroxytetradecansäure: Eine weitere hydroxylierte Fettsäure mit einer anderen Kettenlänge

Einzigartigkeit: 2-Hydroxylaurinsäure ist einzigartig aufgrund ihrer spezifischen Hydroxylierung am zweiten Kohlenstoffatom, die ihr besondere chemische Eigenschaften und biologische Aktivitäten verleiht. Ihre Fähigkeit, als partieller Agonist für bestimmte Rezeptoren zu wirken, und ihre inhibitorischen Wirkungen auf bestimmte Enzyme unterscheiden sie von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

2-Hydroxydodecanoic acid is a monohydroxy fatty acid with a lauric acid core . It is a component of cellular lipids in certain bacterial strains, such as Pseudomonas . .

Mode of Action

It is known that hydroxy fatty acids can interact with various cellular components, potentially influencing cell membrane integrity and function .

Biochemical Pathways

This compound is involved in the biosynthesis of complex lipids and is utilized as a carbon source by certain bacteria . This suggests that it may play a role in lipid metabolism and energy production pathways within these organisms.

Pharmacokinetics

It is known that fatty acids are generally absorbed in the gastrointestinal tract and distributed throughout the body, where they can be metabolized by various enzymes .

Result of Action

Members of the saturated long-chain hydroxyl fatty acids group, which this compound is a part of, have potential roles in anti-inflammatory action, neuroprotection, and bactericide and anti-cancer defense .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy . It is soluble in organic solvents such as ethanol and dimethylformamide, and slightly soluble in water . This suggests that the compound’s action may be influenced by the lipid-water partitioning in biological systems.

Biochemische Analyse

Biochemical Properties

The role of 2-Hydroxydodecanoic acid in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. It has a carboxylic acid and a hydroxy functional group, which gives it certain acidic and hydrophilic properties . These properties allow it to participate in various biochemical reactions, potentially influencing the function of enzymes and proteins it interacts with .

Cellular Effects

It is known to be a component of cellular lipids in certain bacterial strains , suggesting that it may play a role in cellular metabolism and function. Detailed studies on its influence on cell signaling pathways, gene expression, and cellular metabolism are still needed.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Given its structure, it is likely to interact with biomolecules through binding interactions. Its carboxylic acid and hydroxy functional groups could potentially participate in hydrogen bonding with other biomolecules, influencing enzyme activity or gene expression

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 2-Hydroxylaurinsäure kann durch die Hydroxylierung von Laurinsäure synthetisiert werden. Ein häufiges Verfahren beinhaltet die Verwendung eines Katalysators wie Amberlyst 15 in einem Festbettreaktor. Die Reaktion findet typischerweise bei einer Temperatur von 110 °C mit einer Verweilzeit von 5 Minuten statt und erzielt eine hohe Ausbeute und Reinheit .

Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Hydroxylaurinsäure erfolgt häufig durch Veresterung von Laurinsäure, gefolgt von Hydrolyse. Der Prozess ist so optimiert, dass eine hohe katalytische Stabilität und Produktivität gewährleistet sind. Die Verwendung von kontinuierlichen Produktionsverfahren und fortschrittlichen katalytischen Systemen trägt zu hohen Ausbeuten und Reinheiten bei .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Hydroxylaurinsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann zu Dodecandisäure oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in Laurinsäure umwandeln.

Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid verwendet.

Substitution: Die Bedingungen variieren je nach Substituent, aber übliche Reagenzien sind Halogene und Säuren

Hauptprodukte:

Oxidation: Dodecandisäure.

Reduktion: Laurinsäure.

Substitution: Verschiedene substituierte Laurinsäuren, abhängig von den verwendeten Reagenzien

Vergleich Mit ähnlichen Verbindungen

Lauric Acid: A saturated fatty acid without the hydroxyl group.

2-Hydroxyhexadecanoic Acid: A hydroxylated fatty acid with a longer carbon chain.

2-Hydroxytetradecanoic Acid: Another hydroxylated fatty acid with a different chain length

Uniqueness: 2-Hydroxylauric acid is unique due to its specific hydroxylation at the second carbon, which imparts distinct chemical properties and biological activities. Its ability to act as a partial agonist for specific receptors and its inhibitory effects on certain enzymes differentiate it from other similar compounds .

Eigenschaften

IUPAC Name |

2-hydroxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZIJQXINJLRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021252 | |

| Record name | 2-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2984-55-6 | |

| Record name | (±)-2-Hydroxydodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2984-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylauric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002984556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2984-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxydodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLAURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62H8XD5QSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

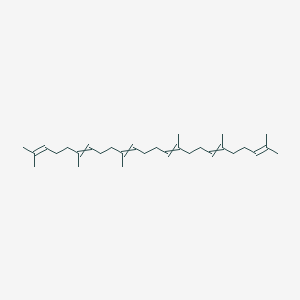

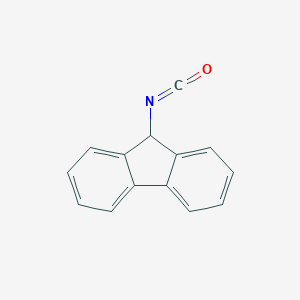

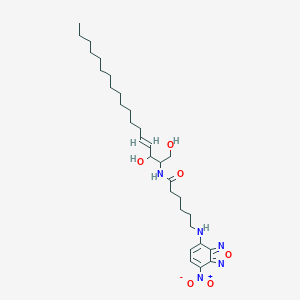

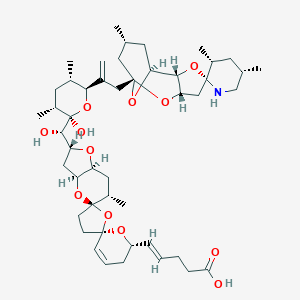

Feasible Synthetic Routes

Q1: What is the biological significance of 2-hydroxydodecanoic acid in bacteria?

A1: this compound is a common component of Lipid A, the hydrophobic anchor of LPS in Gram-negative bacteria. LPS plays a crucial role in maintaining outer membrane integrity and interacting with the host immune system. []

Q2: Which bacterial species are known to contain this compound in their LPS?

A2: Research indicates its presence in LPS of diverse bacteria, including Pseudomonas aeruginosa, Bordetella pertussis, Pseudomonas graminis, Pseudomonas lutea, Saccharomonospora viridis, and Brucella abortus. [, , , , , , , ]

Q3: How does the presence or absence of this compound influence bacterial properties?

A3: In Pseudomonas aeruginosa, the major lipid A component lacks one of the 10:0(3-OH) residues found in the hexaacyl form, resulting in a free hydroxyl group at the 3-position of the reducing glucosamine. This difference in acylation may contribute to the lower endotoxic activity observed in P. aeruginosa LPS. [] In Bordetella pertussis, this compound is detected only in the bound lipids of B. bronchiseptica, suggesting species-specific variations in lipid composition. []

Q4: What is the absolute configuration of this compound in bacterial LPS?

A5: Studies utilizing gas-liquid chromatography have definitively determined the absolute configuration of this compound in bacterial lipopolysaccharides to be L. This finding contrasts with the D-configuration observed for 3-hydroxy fatty acids within LPS. []

Q5: What analytical techniques are employed to characterize this compound in bacterial samples?

A6: Common techniques include gas-liquid chromatography, often coupled with mass spectrometry, to identify and quantify the fatty acid. Thin-layer chromatography is also used for initial lipid separation and analysis. [, , ]

Q6: Are there any known connections between this compound and bacterial resistance to antibiotics?

A7: While there is no direct evidence linking this compound itself to antibiotic resistance, alterations in the fatty acid composition of LPS, including losses of hydroxy fatty acids like this compound, have been associated with polymyxin B resistance in Pseudomonas aeruginosa. [] These changes are thought to affect outer membrane hydrophobicity, potentially influencing antibiotic binding and efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B164329.png)